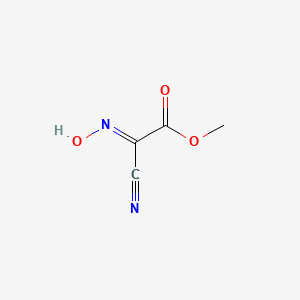

Cyano-hydroxyimino-acetic acid methyl ester

Description

Properties

CAS No. |

61295-92-9 |

|---|---|

Molecular Formula |

C4H4N2O3 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

methyl (2Z)-2-cyano-2-hydroxyiminoacetate |

InChI |

InChI=1S/C4H4N2O3/c1-9-4(7)3(2-5)6-8/h8H,1H3/b6-3- |

InChI Key |

ZTUBRMAHOKWHCL-UTCJRWHESA-N |

SMILES |

COC(=O)C(=NO)C#N |

Isomeric SMILES |

COC(=O)/C(=N\O)/C#N |

Canonical SMILES |

COC(=O)C(=NO)C#N |

Other CAS No. |

61295-92-9 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

What is Cyano-hydroxyimino-acetic acid methyl ester's mechanism of action?

Title: The Mechanism of Action of Cyano-Hydroxyimino-Acetic Acid Methyl Ester in Peptide Synthesis: An In-Depth Technical Guide

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and small-molecule drug development, the construction of amide bonds requires exquisite control over reaction kinetics to prevent chiral degradation. Cyano-hydroxyimino-acetic acid methyl ester (CAS: 127745-39-5)[1], a close structural analogue to the widely used ethyl ester (OxymaPure), has emerged as a premier oxime-based coupling additive[2]. This whitepaper deconstructs its core mechanism of action, elucidates the causality behind its ability to suppress racemization, and provides self-validating protocols for its integration into modern synthetic workflows.

The Core Mechanism of Action (MoA)

The fundamental challenge in peptide synthesis is that the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature. To drive this reaction, carbodiimides (e.g., DIC, EDC) are used. However, carbodiimide activation creates highly unstable intermediates. Cyano-hydroxyimino-acetic acid methyl ester acts as a kinetic bridge, trapping these intermediates before side reactions can occur[3].

The mechanism unfolds in three distinct phases:

Phase 1: Carboxylic Acid Activation

The reaction initiates when the carbodiimide reacts with the

-

Rearrangement into a thermodynamically stable but synthetically useless

-acylurea. -

Cyclization into an oxazolone, which leads to the rapid racemization of the amino acid's chiral center[4].

Phase 2: Nucleophilic Interception & Active Ester Formation

To mitigate these side reactions, cyano-hydroxyimino-acetic acid methyl ester is introduced into the coupling cocktail[3]. The oxime hydroxyl group (

Phase 3: Aminolysis

The electron-withdrawing cyano (

Diagram illustrating the mechanism of action of Cyano-hydroxyimino-acetic acid methyl ester.

Causality Behind Experimental Choices (E-E-A-T)

As application scientists, the transition from traditional benzotriazoles (HOBt, HOAt) to oxime-based esters is driven by two critical factors: structural integrity and laboratory safety[6].

Eradicating the Oxazolone Pathway:

Racemization is most common in Histidine and Cysteine residues due to base-catalyzed direct enolization or oxazolone formation[4]. The methyl ester oxime additive prevents this because its rate of nucleophilic attack on the

Safety and Green Chemistry: Historically, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were the gold standards for coupling[6]. However, both have been reclassified as Class 1 explosives due to their desensitized explosive properties[6]. Cyano-hydroxyimino-acetic acid methyl ester provides a non-explosive, highly soluble alternative that is fully compatible with green solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME)[7].

Quantitative Efficacy Comparison

The following table synthesizes the performance metrics of oxime-based esters against legacy additives. Data indicates that oxime derivatives perform with a level of racemization inhibition similar to HOAt and vastly superior to HOBt[5][6].

| Coupling Additive | Typical Coupling Yield (%) | Racemization (DL %) | Explosive Risk Profile | Byproduct Management |

| HOBt | 85.0 - 90.0% | 3.0 - 5.0% | High (Class 1) | Moderate |

| HOAt | 95.0 - 98.0% | 1.0 - 3.9% | High (Class 1) | Moderate |

| Methyl/Ethyl Oxyma | 95.0 - 98.0% | 0.5 - 1.5% | Low | Low (Easily washed) |

Self-Validating Experimental Protocol for SPPS

To ensure trustworthiness and reproducibility, the following protocol integrates cyano-hydroxyimino-acetic acid methyl ester into a standard Fmoc-SPPS workflow, utilizing built-in validation checkpoints.

Materials:

-

Fmoc-protected amino acids (3.0 eq)

- -Diisopropylcarbodiimide (DIC) (3.0 eq)

-

Cyano-hydroxyimino-acetic acid methyl ester (3.0 eq)

-

Dimethylformamide (DMF) or 2-MeTHF (Solvent)

Step-by-Step Methodology:

-

Resin Swelling: Swell the solid support (e.g., Rink Amide resin) in DMF for 20 minutes to expose the reactive sites.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

-

Self-Validation Checkpoint: Monitor the UV absorbance of the cleavage solution at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

-

-

Active Ester Pre-activation: In a separate vial, dissolve the Fmoc-amino acid and cyano-hydroxyimino-acetic acid methyl ester in DMF. Add DIC and incubate for 3 minutes at room temperature to allow the active methyl Oxyma ester to form.

-

Coupling: Transfer the pre-activated cocktail to the resin. Agitate at room temperature for 30–60 minutes.

-

Coupling Validation (Kaiser Test):

-

Self-Validation Checkpoint: Extract a few resin beads and perform a Kaiser (ninhydrin) test. A yellow result indicates complete acylation (no free primary amines). A blue result dictates that the coupling step must be repeated (double coupling) before proceeding.

-

-

Capping & Washing: Wash the resin thoroughly with DMF. Cap any unreacted trace amines using 4% acetic anhydride in DMF to prevent deletion sequences.

-

Cleavage: Upon sequence completion, cleave the peptide from the resin using a standard TFA/Water/TIPS (95:2.5:2.5) cocktail.

Step-by-step solid-phase peptide synthesis (SPPS) workflow using oxime-based additives.

References

-

ChemicalBook. CYANO-HYDROXYIMINO-ACETIC ACID METHYL ESTER | 127745-39-5. ChemicalBook. 1

-

BenchChem. Cyano-hydroxyimino-acetic acid methyl ester|RUO. BenchChem. 2

-

BenchChem. An In-depth Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) for Researchers and Drug Development Professionals. BenchChem. 3

-

ChemRxiv. Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. 4

-

Luxembourg Bio Technologies. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Luxembourg Bio Technologies. 6

-

Suzhou Highfine Biotech. Oxyma and its derivatives. Suzhou Highfine Biotech. 5

-

Luxembourg Bio Technologies. Oxyma-B. Luxembourg Bio Technologies. 7

Sources

- 1. CYANO-HYDROXYIMINO-ACETIC ACID METHYL ESTER | 127745-39-5 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxyma and its derivatives [en.highfine.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Cyano-hydroxyimino-acetic acid methyl ester chemical properties and structure

Cyano-Hydroxyimino-Acetic Acid Methyl Ester: Structural Dynamics and Mechanistic Efficacy in Peptide Synthesis

Executive Overview

The landscape of amide bond formation and peptide synthesis has been fundamentally transformed by the shift away from explosive benzotriazole derivatives (such as HOBt and HOAt) toward oxime-based additives[1][2]. At the forefront of this chemical evolution are derivatives of cyano-hydroxyimino-acetic acid. While the ethyl ester variant (Oxyma Pure) is widely recognized, its methyl analog—Cyano-hydroxyimino-acetic acid methyl ester (Methyl 2-cyano-2-(hydroxyimino)acetate)—offers a highly efficient, atom-economical alternative for racemization suppression and esterification workflows[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reagent descriptions. Here, we will dissect the physicochemical causality that makes this methyl ester a superior coupling additive, map its reaction pathways, and establish self-validating experimental protocols designed for high-fidelity synthesis.

Physicochemical Properties and Structural Rationale

The efficacy of any oxime-based coupling additive is intrinsically linked to the acidity (

The Causality of Structure:

These electron-withdrawing moieties stabilize the conjugate base through inductive effects and resonance, significantly lowering the

Table 1: Quantitative and Structural Profile

| Parameter | Specification | Mechanistic Significance |

| Chemical Name | Cyano-hydroxyimino-acetic acid methyl ester | - |

| CAS Number | 61295-92-9 | - |

| Molecular Formula | - | |

| Molecular Weight | 128.09 g/mol | Lower MW than the ethyl analog, providing slightly higher atom economy per equivalent. |

| Functional Groups | Cyano ( | Synergistic electron-withdrawal increases oxime acidity, making it a superior leaving group[2][4]. |

| Primary Application | Coupling Additive / Racemization Suppressant | Acts as a non-explosive alternative to HOBt/HOAt in amide bond formation[1][3]. |

Mechanistic Causality in Amide Bond Formation

In carbodiimide-mediated synthesis (typically using Diisopropylcarbodiimide, DIC), the initial activation of the carboxylic acid yields an O-acylisourea intermediate. Field-proven insights dictate that this species, while highly reactive, is a liability. It is prone to two detrimental side pathways:

-

Rearrangement into an unreactive N-acylurea, permanently capping the amino acid.

-

Cyclization into an oxazolone, which undergoes rapid deprotonation at the chiral alpha-carbon, leading to epimerization (racemization)[5].

The introduction of Cyano-hydroxyimino-acetic acid methyl ester intercepts this degradation. The oxime anion rapidly attacks the O-acylisourea, forming an "oxime active ester." This active ester is kinetically stable enough to resist oxazolone formation but remains sufficiently electrophilic to undergo rapid aminolysis when exposed to the N-terminal amine of the growing peptide chain[4][5].

Reaction pathway showing racemization suppression by the oxime active ester intermediate.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity peptide synthesis, the following protocols leverage the methyl oxime additive in a self-validating framework. Every step is designed to preemptively mitigate side reactions and verify success before progressing.

Protocol A: Pre-Activation and Active Ester Formation (Solution Phase)

-

Preparation: Dissolve the Fmoc-Amino Acid (0.2 M) and Cyano-hydroxyimino-acetic acid methyl ester (0.2 M) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Anhydrous DMF is critical. Trace water acts as a competing nucleophile, leading to premature hydrolysis of the active ester back to the starting carboxylic acid.

-

-

Thermal Control: Chill the solution to 0–5°C using an ice bath, then add DIC (0.2 M) dropwise.

-

Causality: Carbodiimide activation is highly exothermic. Chilling prevents the thermal degradation of the active ester and kinetically suppresses the N-acylurea rearrangement.

-

-

Maturation: Stir for exactly 2–3 minutes.

-

Causality: This specific time window allows full conversion to the oxime active ester while minimizing the risk of side reactions before introduction to the resin.

-

Protocol B: Solid-Phase Coupling Cycle (Self-Validating System)

-

Coupling: Add the pre-activated solution (from Protocol A) to the deprotected resin. Agitate for 30–60 minutes at room temperature.

-

Validation (The Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Extract a few resin beads and apply the Kaiser test reagents (ninhydrin).

-

System Logic: A blue color indicates unreacted primary amines (coupling failure). If positive, the system dictates an immediate re-coupling using a fresh batch of the active ester. A yellow/colorless result validates complete aminolysis, allowing the system to proceed to the next deprotection step.

-

-

Capping: If trace unreacted amines remain after a second coupling, treat the resin with Acetic Anhydride (

) and Diisopropylethylamine (DIPEA) to cap the sequences, preventing deletion peptides in the final product.

Step-by-step solid-phase peptide synthesis (SPPS) cycle using the methyl oxime additive.

Comparative Safety and Industrial Scaling

Safety is a paramount concern in scale-up syntheses. Traditional additives like HOBt and HOAt possess explosive properties due to their benzotriazole core, requiring specialized shipping and handling protocols[1][6]. Cyano-hydroxyimino-acetic acid methyl ester is entirely devoid of this explosive risk, classifying it as a safer reagent for both bench-scale and industrial applications[3].

Crucial Scaling Insight (HCN Generation): Similar to its ethyl counterpart, prolonged reaction of the methyl oxime with DIC in the absence of an amine can generate trace amounts of toxic hydrogen cyanide (HCN) as a byproduct[1][5].

-

Causative Mitigation: This risk is entirely eliminated by substituting DIC with more sterically hindered carbodiimides (e.g., tert-butylethylcarbodiimide) or by ensuring that all coupling reactions and waste disposal are conducted within properly ventilated engineering controls[1].

References

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC Source: nih.gov URL:[Link]

-

OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: peptidechemistry.org URL:[Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega Source: acs.org URL:[Link]

Sources

- 1. Oxyma Pure Novabiochem 3849-21-6 [sigmaaldrich.com]

- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyano-hydroxyimino-acetic acid methyl ester|RUO [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptidechemistry.org [peptidechemistry.org]

- 6. CAS 3849-21-6: Ethyl 2-cyano-2-(hydroxyimino)acetate [cymitquimica.com]

The Paradigm Shift in Peptide Coupling: Discovery, Mechanism, and Application of OxymaPure

Executive Summary

The synthesis of amide bonds is a foundational process in organic chemistry, serving as the backbone for the development of peptide therapeutics and complex small molecules. Historically, the condensation of amines with carboxylic acids relied heavily on carbodiimide activation coupled with benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)[1]. While effective, these additives pose severe explosive hazards and occasionally fall short in sterically hindered sequences[1]. The discovery and subsequent commercialization of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) fundamentally disrupted this paradigm. This whitepaper provides an in-depth technical analysis of OxymaPure, exploring its mechanistic causality, comparative efficacy, and standardized protocols for Solid-Phase Peptide Synthesis (SPPS).

The Chemical Bottleneck: Carbodiimide Activation and Racemization

The most common strategy for amide bond synthesis involves activating the carboxylic acid using carbodiimides such as N,N'-diisopropylcarbodiimide (DIC)[2].

The Causality of Side Reactions: When DIC reacts with a carboxylic acid, it generates a highly reactive O-acylisourea intermediate[2]. Because of its extreme reactivity, this intermediate is inherently unstable. If not immediately intercepted by an amine, it undergoes two primary detrimental pathways:

-

Rearrangement: It rapidly decomposes or rearranges into a totally inactive N-acylurea, permanently terminating the coupling potential of that molecule[2].

-

Racemization: In the case of carbamate-protected α-amino acids, the O-acylisourea evolves into an oxazolone intermediate[2]. The formation of oxazolone is the primary mechanism for the loss of chiral integrity (racemization), yielding epimerized peptides that are difficult to separate and biologically inactive[3].

To mitigate this inefficiency, a coupling additive is required to trap the O-acylisourea before it can cyclize or rearrange, converting it into a stable, yet highly reactive, active ester[2].

Discovery and Mechanistic Action of OxymaPure

Developed as a safer and highly efficient alternative to benzotriazoles, OxymaPure is an oxime of ethyl cyanoacetate[3].

Chemical Profile & Causality of Reactivity: OxymaPure possesses a pKa of approximately 4.60[2]. This specific acidity is not coincidental; the electron-withdrawing cyano group adjacent to the oxime significantly lowers the pKa compared to standard oximes[4]. This makes OxymaPure acidic enough to act as a neutralizing reagent and an exceptional leaving group during aminolysis, yet stable enough to prevent premature degradation[3].

Mechanism of Action:

-

Activation: The carboxylic acid is activated by DIC to form the unstable O-acylisourea[5].

-

Interception: The anionic form of OxymaPure immediately attacks the O-acylisourea, releasing N,N'-diisopropylurea (DIU) as a byproduct and forming the O-acyl-Oxyma active ester [5].

-

Aminolysis: This active ester is highly resistant to oxazolone formation (thereby suppressing racemization) but remains highly susceptible to nucleophilic attack by the incoming amine, rapidly forming the desired peptide bond and regenerating OxymaPure[5].

Caption: Reaction mechanism of DIC/OxymaPure mediated peptide coupling and racemization suppression.

Comparative Efficacy: OxymaPure vs. Benzotriazoles (HOBt/HOAt)

The Safety Imperative

For decades, HOBt and HOAt defined the mechanistic framework of peptide chemistry[1]. However, anhydrous HOBt and HOAt are classified as energetic, explosive materials (UN 0508, class 1.3C) that can decompose violently under heat or friction[1]. OxymaPure, conversely, is non-explosive, non-flammable, and possesses a safe nitrosamine profile, drastically reducing laboratory hazards without compromising chemical performance[2].

Quantitative Performance in Challenging Syntheses

Experimental evidence consistently demonstrates that OxymaPure outperforms HOBt in coupling efficiency and racemization suppression, frequently rivaling or exceeding the highly reactive HOAt[6]. This is particularly evident in the synthesis of sterically hindered or N-methylated sequences.

Table 1: Synthesis of the Sterically Hindered Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) Note: α-aminoisobutyric acid (Aib) is highly sterically hindered, making the coupling of consecutive Aib residues a standard benchmark for reagent efficacy.

| Coupling Reagent System | Pentapeptide Yield (%) | Deletion Product (des-Aib) (%) |

| DIC / HOBt | 8.4 | 83.1 |

| DIC / HOAt | 37.5 | 60.2 |

| DIC / OxymaPure | 42.8 | 50.4 |

| DIC / K-Oxyma | 71.0 | 6.7 |

Table 2: Synthesis of N-Methylated Pentapeptide (H-Tyr-MeGly-MeGly-Phe-Leu-NH2)

| Coupling Reagent System | Pentapeptide Yield (%) | Deletion Product (des-MeGly) (%) |

| DIC / HOBt | 84.8 | 7.5 |

| DIC / OxymaPure | 91.4 | 3.8 |

| DIC / HOAt | 94.9 | 1.4 |

Experimental Workflows: Self-Validating SPPS Protocol

To ensure high-fidelity peptide assembly, researchers must employ self-validating protocols. The following methodology outlines a standard Solid-Phase Peptide Synthesis (SPPS) cycle using the DIC/OxymaPure system[3].

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow utilizing DIC and OxymaPure.

Step-by-Step Methodology & Causality

-

Resin Swelling: Swell the solid-phase resin in N,N-Dimethylformamide (DMF) for at least 30 minutes[3].

-

Causality: Swelling expands the polymer matrix, exposing internal reactive amine sites to ensure uniform coupling kinetics.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for 10-15 minutes[3].

-

Causality: Piperidine acts as a base to remove the Fmoc protecting group via an E1cB mechanism, liberating the N-terminal amine for the next coupling step.

-

-

Rigorous Washing: Wash the resin thoroughly with DMF (3-5x), followed by DCM (2-3x), and DMF (2-3x)[3].

-

Causality: Residual piperidine will prematurely deprotect the incoming activated amino acid, leading to double-hit insertions. This washing sequence is a critical self-validating step to ensure a neutral environment.

-

-

Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and OxymaPure (3-5 eq) in DMF. Add DIC (3-5 eq) and allow the mixture to pre-activate for 1-5 minutes[3].

-

Causality: Pre-activation allows the complete formation of the O-acyl-Oxyma active ester before introduction to the resin. If DIC is added directly to the resin in the absence of rapid active ester formation, it can react with the resin-bound amine to form a dead-end guanidinium byproduct, terminating the peptide chain.

-

-

Coupling: Add the activated solution to the resin and agitate for 1-2 hours at room temperature[3].

-

Verification: Perform a Kaiser test (Ninhydrin test). A clear/yellow result validates complete coupling, allowing the cycle to proceed. A blue result indicates unreacted amines, necessitating a secondary coupling cycle.

Advanced Applications and Next-Generation Derivatives

The architectural success of OxymaPure has catalyzed the development of next-generation coupling reagents tailored for highly specific synthetic challenges:

-

Oxyma-B: Derived from 1,3-dimethylbarbituric acid, Oxyma-B features a cyclic structure where the carbonyl moiety is uniquely oriented. This orientation plays an assisted basic catalytic role, enhancing the nucleophilicity of the incoming amine during coupling, making it an even more potent racemization suppressor than HOAt in specific scenarios[7].

-

Stand-Alone Reagents (COMU / PyOxim): OxymaPure has been integrated into uronium and phosphonium salts, creating stand-alone reagents like COMU and PyOxim. These reagents bypass the need for separate DIC activation, streamlining automated synthesis protocols and offering exceptional yields in solution-phase chemistry[4].

References

1.5 - PeptideChemistry.org 2. - OxymaPure.com 3.6 - BenchChem 4.4 - ACS Omega 5.2 - OxymaPure.com 6.3 - BenchChem 7. 1 - PeptideChemistry.org 8.7 - Luxembourg Bio Technologies

Sources

pKa value of Cyano-hydroxyimino-acetic acid methyl ester and its significance

[1][2]

Executive Summary

Methyl 2-cyano-2-(hydroxyimino)acetate (CAS: 105-34-0 derivative, often chemically referred to as the methyl ester of Oxyma) is an acidic oxime additive used in peptide chemistry. It serves as a potent suppressor of racemization during carbodiimide-mediated amide bond formation.[1][2]

While its ethyl ester analog (Oxyma Pure , pKa 4.60) is the industry standard due to superior hydrolytic stability, the methyl ester variant exhibits nearly identical acidity but distinct reactivity profiles, particularly regarding nucleophilic attack at the ester carbonyl. This guide analyzes its pKa, mechanistic significance, and operational protocols for researchers requiring alternatives to explosive benzotriazoles (HOBt/HOAt).[2]

Physicochemical Characterization: The pKa Value

The pKa Value

The pKa of Methyl 2-cyano-2-(hydroxyimino)acetate is approximately 4.60 ± 0.10 (in water).

-

Experimental Proxy: This value is derived from its structural analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), which has a measured pKa of 4.60.

-

Structural Justification: The substitution of an ethyl group (

) with a methyl group (

Structural Basis of Acidity

The acidity of this molecule is driven by the electron-withdrawing nature of its functional groups, which stabilize the conjugate base (oximate anion).

| Functional Group | Electronic Effect | Impact on pKa |

| Cyano (-CN) | Strong Electron Withdrawing (-I, -M) | Significantly lowers pKa by delocalizing negative charge. |

| Ester (-COOMe) | Electron Withdrawing (-I, -M) | Further stabilizes the anion via resonance. |

| Oxime (=N-OH) | Acidic Proton Source | The site of deprotonation; acidity is modulated by the above groups. |

Solubility Profile

-

Solvents: Highly soluble in DMF, DCM, and NMP.

-

Aqueous: Moderate solubility; acidic pH stabilizes the ester against hydrolysis.

Significance in Peptide Synthesis & Drug Development[3]

Mechanism of Action (Racemization Suppression)

In carbodiimide coupling (e.g., using DIC), the primary role of the methyl ester is to convert the highly reactive—and racemization-prone—O-acylisourea intermediate into a more stable, yet reactive, active ester.

The Pathway:

-

Activation: DIC reacts with the carboxylic acid (Amino Acid 1) to form O-acylisourea.

-

Protonation: The acidic oxime (pKa 4.60) protonates the basic isourea nitrogen.

-

Substitution: The oximate anion attacks the electrophilic carbonyl, displacing the urea and forming the Oxyma-Active Ester .

-

Aminolysis: The amine (Amino Acid 2) attacks the active ester to form the peptide bond.

Methyl vs. Ethyl Ester: The Critical Distinction

While the pKa is identical, the Methyl ester is more reactive towards nucleophiles than the Ethyl ester (Oxyma Pure).

-

Ammonolysis Risk: The methyl ester is more susceptible to attack by ammonia or primary amines at the ester carbonyl (not the activated carboxyl), leading to side reactions (formation of amides).

-

Hydrolytic Stability: The methyl ester hydrolyzes faster in aqueous basic conditions.

-

Application Niche: The methyl ester is often preferred when the molecule is an intermediate for synthesizing heterocycles (e.g., imidazoles) where higher ester reactivity is desired, rather than as a shelf-stable coupling additive.

Safety Profile (vs. Benzotriazoles)

Unlike HOBt and HOAt, which are classified as Class 1 explosives (desensitized), the Oxyma family (including the methyl ester) shows lower thermal sensitivity and is not classified as an explosive. This makes it a safer candidate for scale-up in GMP environments.

Visualizing the Mechanism

The following diagram illustrates the racemization suppression pathway using the Methyl ester.

Caption: Mechanism of racemization suppression via Methyl 2-cyano-2-(hydroxyimino)acetate active ester formation.

Experimental Protocols

Protocol: Synthesis of Methyl 2-cyano-2-(hydroxyimino)acetate

For researchers needing to synthesize the methyl variant de novo.

Reagents:

-

Methyl cyanoacetate (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Acetic Acid (Glacial)[3]

Workflow:

-

Dissolution: Dissolve Methyl cyanoacetate in Acetic acid/Water (1:1 v/v) in a round-bottom flask.

-

Cooling: Cool the solution to 0–5°C using an ice bath.

-

Nitrosation: Add Sodium Nitrite (dissolved in minimal water) dropwise over 30 minutes. Maintain temperature <10°C to prevent hydrolysis.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Workup: The product may precipitate.[2][7] If not, extract with Ethyl Acetate (

). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from Ethanol/Hexane if necessary. -

Validation: Confirm structure via NMR (

: singlet for

Protocol: pKa Determination (Potentiometric Titration)

Standard method for validating acidity of oxime additives.

Reagents:

-

Analyte: 0.01 M Methyl 2-cyano-2-(hydroxyimino)acetate in water (or 5% MeOH/Water if solubility is low).

-

Titrant: 0.1 M NaOH (Standardized).

-

Equipment: Calibrated pH meter with glass electrode.

Steps:

-

Calibration: Calibrate pH meter using buffers at pH 4.01, 7.00, and 10.01.

-

Setup: Place 50 mL of analyte solution in a thermostated beaker (25°C). Stir magnetically.

-

Titration: Add NaOH in 50

increments. Record pH after stabilization (approx. 30s per point).[1][3] -

Data Analysis: Plot pH vs. Volume NaOH. Determine the equivalence point using the first derivative method (

). -

Calculation: The pKa is the pH at the half-equivalence point (

).

Comparative Analysis: Additive Performance

The following table contrasts the Methyl ester with industry alternatives.

| Feature | Methyl Ester (Oxyma-Me) | Ethyl Ester (Oxyma Pure) | HOBt (Benzotriazole) |

| pKa | ~4.60 | 4.60 | 4.60 |

| Explosivity | Low (Non-explosive) | Low (Non-explosive) | High (Class 1) |

| Racemization Control | Excellent | Excellent | Good |

| Hydrolytic Stability | Low (Hydrolyzes faster) | High | High |

| Ammonolysis Risk | High (Reactive ester) | Low | N/A |

| Primary Use | Intermediate / Specialized | General Peptide Coupling | Legacy Coupling |

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[1][2] Chemistry – A European Journal. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

-

Luxembourg Bio Technologies. (2025). "OxymaPure Technical Data Sheet". Link

-

Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

Synthesis and preparation of Cyano-hydroxyimino-acetic acid methyl ester

Technical Guide: Synthesis and Preparation of Methyl 2-Cyano-2-(Hydroxyimino)acetate

Executive Summary

Methyl 2-cyano-2-(hydroxyimino)acetate (CAS: 14406-25-8) is the methyl ester analog of the widely utilized peptide coupling additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). Like its ethyl counterpart, this compound serves as a critical racemization suppressant in carbodiimide-mediated peptide synthesis.

This guide details the synthesis of the methyl ester via the nitrosation of methyl cyanoacetate . While the ethyl ester is the industry standard, the methyl analog is synthesized using an identical mechanistic pathway. This protocol emphasizes strict temperature control and pH regulation to maximize yield and safety, given the exothermic nature of nitrosation and the potential for hazardous byproducts.

Chemical Foundation & Mechanism

The synthesis relies on the nitrosation of the active methylene group in methyl cyanoacetate. The reaction proceeds through the attack of a nitrosonium ion (

Reaction Scheme:

Mechanism Description:

-

Formation of Electrophile: In acidic media (acetic acid), sodium nitrite generates nitrous acid (

), which equilibrates to form the nitrosonium ion ( -

Enolization: Methyl cyanoacetate exists in equilibrium with its enol form. The electron-rich double bond of the enol attacks the electrophilic nitrogen of the nitrosonium ion.

-

Tautomerization: The initial nitroso-intermediate rearranges (tautomerizes) to the more stable oxime (hydroxyimino) form.

Figure 1: Mechanistic Pathway

Caption: Mechanistic flow from the active methylene precursor to the stable oxime product via nitrosation.

Experimental Protocol

Safety Warning: This reaction involves Sodium Nitrite (oxidizer, toxic) and generates Nitrous Gases (NOx) . Perform all steps in a well-ventilated fume hood. Ensure cyanide waste protocols are in place due to the cyano- moiety.

Materials & Reagents

| Reagent | Role | Purity | Notes |

| Methyl Cyanoacetate | Substrate | >98% | Starting material (CAS 105-34-0). |

| Sodium Nitrite (NaNO₂) | Reagent | >97% | Pre-dissolve in minimal water. |

| Acetic Acid (Glacial) | Solvent/Catalyst | ACS Grade | Provides acidic medium for |

| Water (Distilled) | Solvent | - | For workup and solubilizing NaNO₂. |

| Dichloromethane (DCM) | Extraction | ACS Grade | For product isolation (if not precipitating). |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a 250 mL 3-neck round-bottom flask with Methyl Cyanoacetate (10.0 g, ~100 mmol).

-

Add Acetic Acid (15 mL) and water (50 mL).

-

Equip the flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.

-

CRITICAL: Cool the mixture to 0–5°C using an ice/salt bath.

Step 2: Nitrosation (The Exotherm)

-

Dissolve Sodium Nitrite (8.5 g, ~123 mmol, 1.2 eq) in minimal water (approx. 15 mL).

-

Add the NaNO₂ solution dropwise to the reaction flask over 30–45 minutes .

-

Control: Monitor internal temperature. Do NOT allow temp to exceed 10°C.

-

Observation: The solution will turn yellow/orange, and NOx fumes may evolve if acid is too concentrated or addition is too fast.

-

-

Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 2–3 hours.

Step 3: Workup & Isolation

-

Option A (Precipitation): If the product precipitates as a solid (common at high concentrations), filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum.

-

Option B (Extraction - Recommended for high yield):

-

Dilute the reaction mixture with water (50 mL).

-

Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Combine organic layers and wash with Brine (1 x 50 mL).

-

Dry the organic phase over Anhydrous Sodium Sulfate (

). -

Filter and concentrate under reduced pressure (Rotovap at 35°C) to yield the crude solid.

-

Step 4: Purification

-

Recrystallize the crude solid from Water or a Water/Ethanol mixture.

-

Heat to dissolve (approx. 60-70°C), then cool slowly to 4°C.

-

Filter the crystals and dry in a vacuum desiccator over

.

Figure 2: Synthesis Workflow

Caption: Operational workflow from reactant cooling to final purification.

Characterization & Quality Control

Since the methyl ester is an analog of Oxyma, the characterization data mirrors the ethyl ester but with distinct methyl signals.

| Method | Expected Result (Methyl Analog) | Notes |

| Appearance | White to light yellow crystalline solid | Color deepens if traces of nitroso-tautomer remain. |

| Melting Point | Solid (Approx. range 95–130°C*) | Note: Ethyl ester MP is ~130°C. Methyl ester may vary. |

| 1H NMR | Singlet at ~3.9 ppm ( | Broad singlet for N-OH (usually >10 ppm). |

| IR Spectroscopy | Strong nitrile stretch. | |

| HPLC Purity | >98% (Area %) | Monitor at 220 nm. |

Note on Melting Point: While the ethyl ester (Oxyma Pure) has a well-documented MP of 130–133°C [1], the methyl ester's specific MP is less frequently reported in commercial CoA but is a solid at room temperature. Purity should be confirmed via HPLC/NMR rather than MP alone.

Applications in Drug Development

-

Peptide Coupling Additive: Acts as a safe alternative to explosive benzotriazoles (HOBt, HOAt). The oxime group (

) reacts with O-acylisourea intermediates to form a stable active ester, preventing racemization. -

Synthetic Intermediate: Precursor for the synthesis of AICA (5-aminoimidazole-4-carboxamide) derivatives via reduction and cyclization [2].

References

Methyl 2-Cyano-2-(hydroxyimino)acetate (CAS 61295-92-9): A Mechanistic Guide to Next-Generation Peptide Coupling Additives

Executive Summary

In the landscape of modern solid-phase (SPPS) and solution-phase peptide synthesis, the suppression of epimerization during amide bond formation remains a critical chemical challenge. Historically, benzotriazole derivatives like HOBt and HOAt were the industry gold standards. However, their reclassification as Class 1 explosives has driven pharmaceutical development toward safer, highly nucleophilic cyanooxime derivatives.

Methyl 2-cyano-2-(hydroxyimino)acetate (commonly referred to as CHAMA or Oxyma methyl ester), bearing the CAS Number 61295-92-9 [1], has emerged as a potent, non-explosive coupling additive. As a Senior Application Scientist, I have designed this whitepaper to dissect the chemical causality, comparative efficacy, and self-validating protocols for utilizing this specific reagent to maintain chiral integrity in complex peptide synthesis.

Chemical Identity & Core Properties

Methyl 2-cyano-2-(hydroxyimino)acetate is the methyl ester analog of the widely used OxymaPure (which is the ethyl ester)[2]. It functions by neutralizing the basicity of carbodiimides (such as DIC or EDC) and rapidly trapping highly reactive intermediates to prevent degradation pathways[3].

| Property | Value |

| Chemical Name | Methyl 2-cyano-2-(hydroxyimino)acetate |

| Common Synonyms | CHAMA; Cyano-hydroxyimino-acetic acid methyl ester |

| CAS Number | 61295-92-9[1] |

| Molecular Formula | C₄H₄N₂O₃[1] |

| Molecular Weight | 128.09 g/mol [1] |

| pKa | ~4.60 (Analogous to the ethyl ester derivative)[3] |

| Primary Application | Racemization-suppressing coupling additive in SPPS |

The Mechanistic Causality of Epimerization Suppression

To understand why CAS 61295-92-9 is a critical reagent, we must examine the kinetics of peptide bond formation. When an N-protected amino acid is activated by a carbodiimide (e.g., DIC), it forms an O-acylisourea intermediate. While highly reactive, this intermediate is structurally unstable. If aminolysis (the attack by the incoming amine) is not instantaneous, the O-acylisourea undergoes a base-catalyzed intramolecular cyclization to form an oxazolone . The alpha-proton of the oxazolone is highly acidic; its abstraction leads to a planar enolate, destroying the chiral integrity of the amino acid and resulting in a racemic (D/L) mixture[4].

Methyl 2-cyano-2-(hydroxyimino)acetate acts as a "super-nucleophile." With a pKa of ~4.60, it is readily deprotonated in the reaction mixture[3]. The resulting oximate anion rapidly attacks the O-acylisourea before oxazolone cyclization can occur. This forms a stable, yet highly amine-reactive, cyanooxime active ester. Because the active ester cannot form an oxazolone, the chiral integrity of the amino acid is perfectly preserved until the incoming amine completes the coupling[2].

Mechanistic pathway of CHAMA-mediated peptide coupling suppressing oxazolone-induced racemization.

Comparative Efficacy Data

Cyanooxime derivatives (both methyl and ethyl esters) demonstrate superior performance compared to traditional benzotriazoles. The table below summarizes the epimerization rates (D/L Epimer Ratio %) across highly sensitive peptide models, proving that cyanooximes match or exceed the performance of the highly explosive HOAt[4].

| Peptide Model (Coupling Reagents) | HOAt / DIC | HOBt / DIC | Cyanooxime (Oxyma class) / DIC |

| H-Gly-Cys-Phe-NH₂ | 0.1% | 0.2% | 0.1% |

| H-Gly-His-Phe-NH₂ | 1.9% | 5.1% | 3.0% |

| Z-Phg-Val-OMe | 2.5% | 4.8% | 1.5% |

Data synthesized from comparative benchmarking of cyano-hydroxyimino-acetate derivatives against benzotriazoles[4].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning the physical phenomena observed during the workflow confirm the chemical state. Below are the standard methodologies for deploying CAS 61295-92-9 in the lab.

Protocol A: Solution-Phase Epimerization Assay (Z-Phg-Val-OMe Synthesis)

This protocol evaluates the efficacy of CAS 61295-92-9 in coupling a highly epimerization-prone amino acid (phenylglycine) to a sterically hindered amine (valine)[3].

-

Solvation: Dissolve 1.0 mmol of Z-L-Phg-OH and 1.0 mmol of Methyl 2-cyano-2-(hydroxyimino)acetate in 5 mL of anhydrous DCM/DMF (1:1 v/v).

-

Causality: DMF ensures complete solvation of the oxime, while DCM accelerates the carbodiimide activation kinetics.

-

-

Thermal Control & Activation: Chill the mixture to 0 °C in an ice bath. Add 1.0 mmol of DIC dropwise. Stir for 5 minutes.

-

Causality: The formation of the O-acylisourea is exothermic. Maintaining 0 °C suppresses the thermal energy required for oxazolone cyclization, ensuring the CHAMA additive exclusively traps the intermediate.

-

-

Aminolysis: Add 1.0 mmol of H-Val-OMe·HCl and 1.0 mmol of DIEA.

-

Causality: DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free amine for nucleophilic attack on the CHAMA active ester.

-

-

Propagation: Stir for 1 hour at 0 °C, then allow the system to warm to room temperature overnight.

-

Isolation: Dilute with 50 mL EtOAc. Wash sequentially with 1 N HCl (2x), 10% NaHCO₃ (2x), and brine (2x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum[2].

-

Validation: Analyze the crude product via chiral HPLC. A successful run using CAS 61295-92-9 will yield an L-L : D-L ratio exceeding 98:2.

Protocol B: Automated Solid-Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes to expose reactive sites within the polymer matrix.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

-

Causality: Rigorous washing is required to remove residual piperidine, which could trigger premature Fmoc removal or side reactions in the subsequent step.

-

-

Pre-Activation: In a separate amino acid vial, dissolve 0.4 mmol Fmoc-AA-OH and 0.4 mmol Methyl 2-cyano-2-(hydroxyimino)acetate (CAS 61295-92-9) in DMF. Add 0.4 mmol DIC. Allow 3 minutes for the active ester to form.

-

Coupling: Transfer the activated ester solution to the resin. Agitate for 45–60 minutes at room temperature.

-

Validation (Kaiser Test): Perform a Kaiser test on a micro-aliquot of resin beads. A yellow/colorless result validates complete coupling (absence of free primary amines). A blue result dictates a mandatory re-coupling step.

-

Cleavage: Cleave the final peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

References

-

Title: Ethyl cyanohydroxyiminoacetate Source: Wikipedia URL: [Link]

-

Title: OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of α-ketoamide derivatives Source: MDPI (Molecules) URL: [Link]

Sources

Safety Profile and Handling of OxymaPure® in a Lab Setting

Executive Summary: The Safety-Efficiency Nexus

In modern peptide synthesis and medicinal chemistry, the transition from benzotriazole-based additives (HOBt, HOAt) to OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) represents a critical evolution in laboratory safety. While HOBt and HOAt have long been industry standards, their classification as Class 1 explosives (UN0508) imposes severe logistical and operational risks.

OxymaPure offers a dual advantage: it eliminates the explosion hazard associated with benzotriazoles while frequently outperforming them in coupling efficiency and racemization suppression.[1] However, it introduces a distinct, often overlooked safety variable: the potential generation of Hydrogen Cyanide (HCN) under specific carbodiimide-mediated conditions. This guide provides the technical grounding required to handle OxymaPure safely, mitigating its specific risks while leveraging its superior chemical properties.

Chemical & Physical Profile

| Property | Specification |

| Chemical Name | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| Trade Name | OxymaPure® |

| CAS Number | 3849-21-6 |

| Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in DMF, NMP, DCM, and Ethanol |

| Melting Point | 130–132 °C |

| Acidity (pKa) | ~4.60 (Comparable to HOBt) |

Thermal Stability & Explosivity Profile

Core Competency: Understanding the energetic difference between Oxyma and Benzotriazoles.

The primary driver for adopting OxymaPure is its superior thermal stability profile compared to HOBt. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data confirm that OxymaPure does not exhibit the autocatalytic, explosive decomposition characteristic of benzotriazoles.[2]

Comparative Thermal Decomposition Data

| Compound | Onset of Decomposition | Energy of Decomposition ( | Hazard Classification |

| HOBt (dry) | ~180 °C (Rapid) | > 1000 J/g | Explosive (Class 1.1) |

| HOAt | ~170 °C (Rapid) | High | Explosive |

| OxymaPure | ~134 °C (Slow) | ~2500 kJ/kg (High energy, but non-detonating) | Non-Explosive (Combustible Solid) |

Technical Insight: While OxymaPure releases significant energy upon decomposition, the kinetics are distinct. HOBt undergoes a sharp, instantaneous release of energy (detonation/deflagration). OxymaPure decomposes via a slower, non-propagating mechanism under standard conditions. However, it is still a high-energy compound; bulk heating above 100°C should be strictly avoided.

Operational Hazard: The HCN Risk Factor

Critical Safety Alert: This is the most significant "hidden" hazard in OxymaPure usage.

While free from explosion risks, OxymaPure presents a chemical toxicity risk not found in HOBt. When combined with Diisopropylcarbodiimide (DIC) —a standard coupling reagent—OxymaPure can degrade to release Hydrogen Cyanide (HCN) , particularly in the absence of a carboxylic acid (the amino acid to be coupled).

Mechanism of HCN Generation

-

Ideal Pathway: DIC activates the carboxylic acid

Oxyma attacks O-acylisourea -

Hazardous Pathway (No Acid Present): DIC reacts directly with OxymaPure. The unstable intermediate collapses, extruding HCN.

Risk Mitigation Protocol:

-

Order of Addition: NEVER mix DIC and OxymaPure alone. Always ensure the amino acid (carboxylic acid) is present in the solution before adding the carbodiimide.

-

Scavengers: For large-scale manufacturing, the use of Dimethyl Trisulfide (DMTS) as a scavenger can trap HCN.[3]

-

Alternative Carbodiimides: Substituting DIC with TBEC (tert-butyl ethyl carbodiimide) significantly reduces or eliminates HCN generation due to steric hindrance preventing the deleterious side reaction.

Safe Handling Workflow (Visualization)

The following decision tree outlines the logical flow for setting up a reaction with OxymaPure to ensure safety and chemical integrity.

Caption: Operational workflow for mitigating HCN risks during OxymaPure coupling cycles.

Performance Metrics: Racemization & Efficiency

To justify the switch to OxymaPure, one must validate that safety does not compromise quality. The data below demonstrates that OxymaPure is not just a safer substitute, but a chemically superior one.

Racemization Suppression (Model: Z-Phg-Pro-NH₂)

Lower % DL indicates better retention of chirality.

| Coupling System | Solvent | % DL-Isomer (Racemization) |

| DIC / HOBt | DMF | 9.3% |

| DIC / HOAt | DMF | 3.3% |

| DIC / OxymaPure | DMF | < 1.0% |

Data Source: Subirós-Funosas et al. (2009)[1]

Coupling Efficiency (Yield)

In difficult couplings (e.g., Aib-enkephalin pentapeptide), OxymaPure/DIC systems consistently show higher crude purity compared to HOBt/DIC, primarily due to the higher reactivity of the oxyma-active ester and the absence of inhibiting byproducts.

Storage and Stability Guidelines

Shelf Life[7][8]

-

Solid State: OxymaPure is stable for at least 2 years at room temperature when stored in a sealed container, away from direct light and moisture.

-

Solution State (DMF/NMP): Unlike HATU or HBTU solutions which degrade rapidly, OxymaPure solutions (e.g., 0.5 M in DMF) exhibit remarkable stability, retaining >90% reactivity after 1 week at room temperature.

Hydrolysis Risk

OxymaPure is an ester.[4] Prolonged exposure to aqueous bases or strong acids will lead to hydrolysis, generating Ethyl cyanoacetate and Hydroxylamine.

-

Storage Rule: Keep desiccated.

-

Solvent Choice: Use anhydrous DMF or NMP for stock solutions.

Emergency Procedures

Exposure Response[9]

-

Inhalation: Remove victim to fresh air immediately.[5] If DIC was used, assume potential HCN exposure; administer oxygen if breathing is labored and seek immediate medical attention.

-

Skin Contact: Wash with soap and copious amounts of water. Oxyma is a mild irritant but can be absorbed.

-

Eye Contact: Flush with water for 15 minutes.

Spill Management

-

Small Spills (Solid): Sweep up carefully to avoid dust generation. Place in a chemically compatible container.

-

Solution Spills: Absorb with vermiculite or sand.

-

Disposal: Incineration is the preferred method. Ensure the waste stream is flagged for "Nitrogenous Organics." Do not mix with strong oxidizers.

References

-

Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source:[1][6][7] Chemistry – A European Journal (2009) URL:[1][Link]

-

Generation of Hydrogen Cyanide from the Reaction of Oxyma (Ethyl Cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide) Source: Organic Process Research & Development (2019) URL:[Link]

-

OxymaPure® Technical Profile & Mechanism Source: Luxembourg Bio Technologies URL:[8][Link]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. oxymapure.com [oxymapure.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. gyrosproteintechnologies.z16.web.core.windows.net [gyrosproteintechnologies.z16.web.core.windows.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. oxymapure.com [oxymapure.com]

The Paradigm Shift in Peptide Synthesis: A Comprehensive Technical Guide to Oxime-Based Coupling Additives

Executive Summary

For decades, peptide bond formation relied heavily on benzotriazole-based additives like HOBt and HOAt to suppress racemization and enhance coupling efficiency. However, the reclassification of these multi-nitrogen compounds as Class 1 explosives forced a critical pivot in peptide chemistry[1]. The introduction of oxime-based additives—most notably OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)—has fundamentally transformed both solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS)[2].

As a Senior Application Scientist, I have designed this technical guide to dissect the mechanistic causality behind oxime-based coupling, compare the efficacy of next-generation derivatives like Oxyma-B, and provide a self-validating experimental workflow that ensures maximum yield, chiral integrity, and safety.

Mechanistic Causality: The DIC/Oxyma Activation Pathway

The core challenge in peptide synthesis is activating the stable carboxylic acid of the C-terminus without compromising the chiral center at the

The Causality of Epimerization:

When DIC reacts with a carboxylic acid, it forms an O-acylisourea intermediate[4]. While highly reactive, this intermediate is structurally unstable. If left unchecked, it will undergo an intramolecular cyclization to form an oxazolone [3]. The oxazolone intermediate is highly prone to deprotonation at the

The Oxime Intervention:

To prevent oxazolone formation, a coupling additive must possess a highly nucleophilic, acidic leaving group. OxymaPure features a pronounced acidity (

Mechanistic pathway of DIC/OxymaPure coupling versus traditional oxazolone-induced racemization.

Comparative Efficacy: OxymaPure vs. Oxyma-B

While 2 established OxymaPure as the industry standard, continuous structural evolution led to the development of Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione)[2].

Why does Oxyma-B excel in demanding sequences?

Despite having a similar

Table 1: Comparative Efficacy of Peptide Coupling Additives

| Additive | Chemical Nature | pKa | Yield (%) | Epimerization (D/L %) | Safety Profile |

| OxymaPure | Oxime | 4.60 | 94.4 | 0.9 | Non-explosive |

| Oxyma-B | Oxime (Barbituric derivative) | ~4.6 | 90.0 | 1.0 | Non-explosive |

| HOBt | Benzotriazole | 4.60 | 94.3 | 11.0 | Class 1 Explosive |

| HOAt | Azabenzotriazole | 3.28 | 91.5 | 3.9 | Class 1 Explosive |

(Quantitative data based on the solution-phase synthesis of the model peptide Z-Phg-Pro-NH2 using DIC as the carbodiimide[7].)

Self-Validating Experimental Protocol: DIC/Oxyma SPPS

To ensure trustworthiness and reproducibility, the following Solid-Phase Peptide Synthesis (SPPS) workflow is designed as a self-validating system . Each step includes an in-process control to guarantee the chemical integrity of the sequence before proceeding.

Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow using DIC/OxymaPure.

Step-by-Step Methodology:

-

Resin Swelling: Suspend Fmoc-Rink-Amide resin in DMF (or a green solvent like 2-MeTHF) for 30 minutes.

-

Validation: Visual confirmation of maximum resin volume expansion, ensuring pore accessibility.

-

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes.

-

Validation: Monitor the effluent via UV absorbance at 301 nm. A sharp peak of the dibenzofulvene-piperidine adduct confirms successful deprotection.

-

-

Neutralization Wash: Wash the resin 3 times with DMF containing 1% OxymaPure [8].

-

Causality: Residual piperidine can catalyze aspartimide formation or prematurely deprotect the next amino acid. The slightly acidic Oxyma wash neutralizes trace base.

-

-

Pre-activation: In a separate vial, dissolve 4.0 eq of Fmoc-Amino Acid and 4.0 eq of OxymaPure in DMF. Add 4.0 eq of DIC. Stir for exactly 3 minutes.

-

Validation: The solution must remain clear. Precipitation indicates over-activation or premature urea crystallization. Do not exceed 5 minutes to prevent active ester degradation[9].

-

-

Coupling: Add the pre-activated cocktail to the resin. Agitate for 45–60 minutes at room temperature (or 5 minutes at 90°C under microwave conditions)[7].

-

Validation: Perform a Kaiser Test (Ninhydrin) . A yellow/colorless resin indicates complete coupling (no free amines). A blue resin indicates incomplete coupling, triggering an automatic re-coupling cycle.

-

-

Cleavage: Treat the resin with a TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

-

Validation: Analyze the crude precipitate via RP-HPLC and LC-MS to confirm the target mass and purity.

-

Green Chemistry and Solvent Compatibility

A significant limitation of traditional benzotriazoles is their poor solubility in non-toxic solvents. OxymaPure circumvents this bottleneck, acting as a critical enabler for 8[8].

OxymaPure is highly soluble in environmentally benign solvents such as 2-Methyltetrahydrofuran (2-MeTHF) ,

Known Side Reactions and Mitigation

While OxymaPure is vastly safer than HOBt, scientists must account for specific chemical side reactions during the activation phase:

Hydrogen Cyanide (HCN) Generation: It has been documented that the reaction between OxymaPure and DIC can generate trace amounts of toxic hydrogen cyanide gas.

-

Mitigation Strategy: This risk is easily managed by ensuring all synthesis is conducted within a properly ventilated fume hood. Alternatively, substituting DIC for the more sterically hindered tert-butylethylcarbodiimide (BEC) completely eliminates the HCN generation pathway without sacrificing coupling efficiency.

References

- OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry.

- OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant. Luxembourg Bio Technologies.

- OxymaPure – Non-explosive altern

- Oxyma-B, an excellent racemization suppressor for peptide synthesis. NIH / PubMed.

- Oxyma Pure Novabiochem 3849-21-6. Sigma-Aldrich.

- Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv

- Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. MDPI.

- Oxyma-B - OxymaPure D

- Understanding OxymaPure as a Peptide Coupling Additive | ACS Omega.

- Epimeris

- Green chemistry – OxymaPure®. Luxembourg Bio Technologies.

Sources

- 1. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. oxymapure.com [oxymapure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. oxymapure.com [oxymapure.com]

- 8. oxymapure.com [oxymapure.com]

- 9. mdpi.com [mdpi.com]

The Kaiser Paradigm and Beyond: Early Utilization of Oximes in Peptide Chemistry

Topic: Early Research on the Use of Oximes in Peptide Synthesis Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists

Executive Summary

The introduction of oxime functionalities into peptide synthesis marked a pivotal shift in the suppression of racemization and the development of orthogonal segment condensation strategies. While modern peptide chemistry is dominated by benzotriazoles (HOBt, HOAt) and later-generation oximes (Oxyma Pure), the foundational research—specifically the development of the Kaiser Oxime Resin by E.T. Kaiser and W.F.[1] DeGrado in the late 1970s and early 1980s—established the mechanistic principles of oxime ester activation.

This guide analyzes the early technical exploitation of oximes, focusing on their dual role as racemization suppressors in solution phase and activated linkers in solid-phase peptide synthesis (SPPS).

The Mechanistic Imperative: Why Oximes?

The Racemization Challenge

In the early era of peptide synthesis (pre-1990s), the primary adversary was azalactone (oxazolone) formation . When a carboxyl group is activated (e.g., by DCC), the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a 5-membered oxazolone ring. This intermediate readily loses chirality at the

The Oxime Solution

Oximes (

-

Interception: The oxime attacks the

-acylisourea faster than the intramolecular amide oxygen. -

Active Ester Formation: This generates an oxime ester , which is reactive enough to aminolyze (form the peptide bond) but stable enough to resist oxazolone formation.

-

Leaving Group Ability: The oxime anion is a stable leaving group, driving the reaction forward.

Visualization: Racemization Suppression via Oximes

The following diagram illustrates the kinetic competition between lethal racemization and productive oxime ester formation.

Figure 1: Kinetic competition between oxazolone formation (red path) and oxime ester activation (green path).

The Anchor of Early Research: The Kaiser Oxime Resin

The most significant "early" application of oximes was not just as an additive, but as a solid support . Developed by DeGrado and Kaiser (1980), the

Technical Architecture

The resin consists of a polystyrene backbone linked to a

-

Loading: The first amino acid is attached via DCC coupling, forming an oxime ester.

-

Stability: The linkage is stable to TFA (used to remove Boc groups) but labile to nucleophiles.[2]

-

Orthogonality: This allowed the synthesis of protected peptide segments that could be cleaved and purified before final assembly—a massive advantage over linear SPPS for large proteins.

Cleavage Pathways (The "Self-Validating" System)

The Kaiser resin is unique because the cleavage step serves as a purification filter. Only properly folded or reactive peptides cleave efficiently.

| Cleavage Reagent | Product Type | Mechanism | Application |

| Hydrazine | Peptide Hydrazide | Nucleophilic Acyl Substitution | Segment Condensation (Azide Method) |

| Hydroxylamine | Hydroxamic Acid | Transoximation | Analytics / Protease Inhibition |

| Amino Acid Ester | Protected Peptide Ester | Aminolysis | Fragment Assembly |

| Intramolecular | Cyclic Peptide | Cyclization-Release | Synthesis of cyclic antibiotics (e.g., Gramicidin S) |

Visualization: The Cyclization-Release Mechanism

This mechanism is a hallmark of early oxime research, enabling the synthesis of difficult cyclic peptides ("Head-to-Tail").

Figure 2: The "Cyclization-Release" strategy. The peptide is only released from the resin if the intramolecular cyclization is successful, ensuring high purity.

Experimental Protocols

Protocol A: Preparation and Loading of Kaiser Oxime Resin

Based on the methodology of DeGrado & Kaiser (J. Org. Chem, 1980).

Reagents:

-

Bio-Beads S-X1 (Polystyrene-1% divinylbenzene)

- -Nitrobenzoyl chloride

-

Hydroxylamine hydrochloride

-

DCC (Dicyclohexylcarbodiimide)[3]

Step-by-Step Workflow:

-

Friedel-Crafts Acylation: React polystyrene beads with

-nitrobenzoyl chloride and-

Quality Control: IR spectrum should show strong ketone carbonyl stretch (~1660 cm⁻¹).

-

-

Oximation: Treat the benzoylated resin with excess hydroxylamine hydrochloride in pyridine/ethanol (reflux, 12h).

-

Validation: The ketone peak disappears; broad OH stretch appears.

-

-

Peptide Loading (The Critical Step):

-

Suspend resin in DCM.[4]

-

Add Boc-Amino Acid (3 equiv) and DCC (3 equiv).

-

Crucial Additive: Add HOBt (3 equiv) to suppress racemization during the initial loading, even though the resin itself is an oxime.

-

Reaction Time: Shake for 18h at room temperature.

-

Capping: Treat with acetic anhydride/pyridine to block unreacted oxime sites.[5]

-

Protocol B: Cyclization-Cleavage of a Decapeptide

Objective: Synthesize a cyclic decapeptide from a linear precursor bound to oxime resin.

-

Boc Removal: Treat resin with 25% TFA/DCM (30 min). Wash x3 with DCM.

-

Neutralization (The Trigger): Wash resin with 10% DIEA (Diisopropylethylamine) in DCM.

-

Note: The oxime ester is stable to acid but activates upon neutralization of the N-terminus.

-

-

Cyclization: Suspend resin in DMF (high dilution to favor intramolecular reaction). Add 2 equiv of DIEA and catalytic acetic acid.

-

Temp: 50°C for 24–48 hours.

-

-

Isolation: Filter resin.[5] The filtrate contains the cyclic peptide . The resin retains any linear failures (which did not cyclize and thus did not cleave).

-

Workup: Evaporate DMF, redissolve in EtOAc, wash with 1N HCl/Brine, dry over

.

Comparative Analysis: Oximes vs. Benzotriazoles[7]

Early research often compared oxime esters against the "gold standard" HOBt. While HOBt dominated for decades, the oxime data (later validated by the rise of Oxyma) showed distinct advantages in specific contexts.

| Feature | Kaiser Oxime Resin | HOBt (Solution) | Oxyma (Modern Oxime) |

| Structure | Polymer-bound | 1-Hydroxybenzotriazole | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| pKa | ~10.0 | 4.60 | 4.60 |

| Leaving Group | Good (slow release) | Excellent | Excellent |

| Safety | Inert polymer | Explosive (dry) | Safe |

| Primary Use | Segment condensation / Cyclization | Coupling Additive | Coupling Additive |

| Racemization | Low (due to steric bulk) | Low | Ultra-Low |

References

-

DeGrado, W. F., & Kaiser, E. T. (1980). Polymer-bound oxime esters as supports for solid-phase peptide synthesis. The preparation of protected peptide fragments.[1][2][4][5][6][7] The Journal of Organic Chemistry, 45(7), 1295–1300.

-

DeGrado, W. F., & Kaiser, E. T. (1982). Solid-phase synthesis of protected peptides on a polymer-bound oxime support. Application to the synthesis of segments of apolipoprotein A-I.[7] The Journal of Organic Chemistry, 47(17), 3258–3261.

-

Nakagawa, S. H., & Kaiser, E. T. (1983). Synthesis of protected peptide segments and their assembly on a polymer-bound oxime: application to the synthesis of a peptide model for plasma apolipoprotein A-I. The Journal of Organic Chemistry, 48(5), 678–685.

-

Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Foundational context for active esters).

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Review covering the evolution from early oximes to Oxyma).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempep.com [chempep.com]

- 3. bachem.com [bachem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. peptide.com [peptide.com]

- 6. Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide and protein synthesis by segment synthesis-condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Role of Additives in Carbodiimide-Mediated Couplings

Executive Summary: The Kinetic Control of Amide Bond Formation

The formation of the amide bond is the single most practiced reaction in drug discovery, yet the standard carbodiimide protocol is fraught with invisible failure modes. While carbodiimides (EDC, DIC, DCC) efficiently activate carboxylic acids, the resulting

Additives—specifically nucleophilic hydroxylamines like HOBt, HOAt, and Oxyma—are not merely catalysts; they are kinetic traps . They intercept the unstable

Mechanistic Deep Dive: The "Interception" Principle

To understand why an additive is required, one must first understand the instability of the carbodiimide activation complex.

The Carbodiimide Trap

Upon reaction with a carboxylic acid, a carbodiimide forms an

-

Path A (Productive): Direct aminolysis by the amine (Slow for hindered substrates).

-

Path B (Dead End): Intramolecular

acyl migration forms the thermodynamically stable, unreactive -

Path C (Racemization): Cyclization to an 5(4H)-oxazolone (azlactone). This intermediate has high acidity at the

-carbon, leading to rapid epimerization before the amine attacks.

The Role of the Additive

Additives are potent nucleophiles (

-

Stability: The active ester does not rearrange to

-acylurea. -

Chirality: The active ester does not readily form oxazolones, preserving stereochemistry.

-

Reactivity: The active ester remains highly electrophilic toward amines.

Mechanistic Pathway Diagram

Caption: The "Interception" Mechanism. The additive (green path) outcompetes the deleterious rearrangement and racemization pathways (red dashed paths).

Comparative Analysis: Selecting the Right Additive

The field has evolved from benzotriazoles (HOBt) to oximes (Oxyma) due to safety and efficiency.

The Benzotriazoles (HOBt & HOAt)[3][5][7]

-

HOBt (1-Hydroxybenzotriazole): The historical standard.[4][5] Effective, but anhydrous HOBt is classified as an explosive (UN0508). It is often sold as a hydrate to mitigate risk, but this introduces water into moisture-sensitive reactions.

-

HOAt (1-Hydroxy-7-azabenzotriazole): A "turbo-charged" HOBt. The nitrogen at the 7-position provides a "neighboring group effect" (anchimeric assistance), coordinating the incoming amine and accelerating coupling by ~10x compared to HOBt. Essential for sterically hindered couplings but expensive and also explosive.

The Modern Standard: Oxyma Pure

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) has largely displaced HOBt/HOAt in peptide synthesis (SPPS).[4]

-

Efficacy: Superior suppression of racemization compared to HOBt and comparable to HOAt.[1][4][6][7][8]

-

Solubility: Excellent solubility in DMF, DCM, and green solvents like 2-MeTHF.

Bioconjugation Specialist: NHS / Sulfo-NHS[4][12][13]

-

NHS (N-Hydroxysuccinimide): Less reactive than Oxyma/HOBt esters. Its primary utility is in water . The resulting NHS-ester has a half-life of hours in pH 7 buffer, allowing for the isolation of "activated" proteins before adding the amine.

Technical Comparison Matrix

| Feature | HOBt | HOAt | Oxyma Pure | Sulfo-NHS |

| Structure Class | Benzotriazole | Aza-benzotriazole | Oxime | N-hydroxysuccinimide |

| pKa (approx.) | 4.60 | 3.28 | 4.60 | 6.0 |

| Coupling Speed | Standard | Fast (Neighboring effect) | Very Fast | Slow |

| Racemization Control | Good | Excellent | Excellent | Moderate |

| Safety Profile | Explosive (Dry) | Explosive (Dry) | Safe | Safe |

| Primary Use Case | Routine Organic Synthesis | Hindered/Difficult Couplings | Peptide Synthesis (SPPS) | Aqueous Bioconjugation |

Experimental Protocols

Protocol A: High-Efficiency Peptide Coupling (DIC/Oxyma)

Best for: Solid Phase Peptide Synthesis (SPPS) and high-value organic amides.

Reagents:

-

Carboxylic Acid (1.0 equiv)[9]

-

Amine (1.0 - 1.2 equiv)[9]

-

DIC (Diisopropylcarbodiimide) (1.0 - 1.1 equiv)

-

Oxyma Pure (1.0 - 1.1 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

-

Pre-activation (Critical for minimizing racemization): Dissolve the Carboxylic Acid and Oxyma Pure in a minimal amount of solvent (0.1 – 0.5 M).

-

Cool the solution to 0°C (optional, but recommended for chiral acids).

-

Add DIC.[1][10] Stir for 2–5 minutes. Note: The solution may change color; this is the formation of the active ester.

-

Add the Amine.

-

Allow to warm to room temperature and stir until completion (typically 30 min – 2 hours).

-

Workup: Dilute with EtOAc. Wash with 1N HCl (removes DIC/Oxyma), saturated NaHCO3, and brine.

-

Why this works: The urea byproduct of DIC (DIU) is soluble in organic solvents, unlike DCU (from DCC), making workup trivial.

-

Protocol B: Bioconjugation (Two-Step EDC/Sulfo-NHS)

Best for: Linking proteins or antibodies without cross-linking the protein to itself.

Reagents:

-

Protein A (Carboxyl donor)

-

Protein B (Amine donor)

-

Activation Buffer: MES (pH 6.0)

Step-by-Step:

-

Activation: Dissolve Protein A in MES buffer (pH 6.0). Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).

-

Incubate for 15 minutes at Room Temp. Mechanism: EDC/Sulfo-NHS converts surface -COOH to stable Sulfo-NHS esters.

-

Quench/Purify: Add 2-mercaptoethanol (to scavenge remaining EDC) or pass through a desalting column (Zeba spin) to remove excess EDC.[15] Critical: Failure to remove EDC will cause Protein A to crosslink to itself.

-

Coupling: Mix the activated Protein A with Protein B in PBS (pH 7.2). Incubate for 2 hours.

-

Termination: Add Hydroxylamine or Tris buffer to quench remaining NHS esters.

Troubleshooting & Decision Logic

When a coupling fails, use this logic flow to diagnose the additive role.

Caption: Decision matrix for optimizing additive usage in failed couplings.

Common Pitfalls

-

"The HOBt Hydrate Trap": Using HOBt hydrate with DCC leads to the hydrolysis of the active ester back to the carboxylic acid (consuming DCC). Solution: Use anhydrous Oxyma or strip water from HOBt.

-

Base-Induced Racemization: Adding base (DIPEA/TEA) during the activation step increases the risk of oxazolone formation. Solution: Keep the activation step (Acid + Carbodiimide + Additive) base-free. Add base only if the amine is a salt (e.g., HCl salt).

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Subirós-Funosas, R., et al. (2009).[7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][4][7][8][10] Chemistry – A European Journal, 15(37), 9394–9403. Link[7]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135.[13] Link

Sources

- 1. oxymapure.com [oxymapure.com]

- 2. peptide.com [peptide.com]

- 3. peptidechemistry.org [peptidechemistry.org]

- 4. bachem.com [bachem.com]

- 5. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. covachem.com [covachem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for OxymaPure in Solid-Phase Peptide Synthesis (SPPS)

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and small molecule therapeutic development. The efficacy of this methodology hinges on the crucial step of amide bond formation, where the choice of coupling additive profoundly impacts yield, purity, and chiral integrity. For years, benzotriazole-based additives like HOBt and HOAt were the industry standard. However, their inherent explosive properties and associated safety risks have driven the search for superior alternatives. This guide provides a comprehensive overview and detailed protocols for the use of OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate], a highly efficient, non-explosive coupling additive that has established itself as the new gold standard in modern peptide synthesis. We will explore its mechanism of action, detail its advantages over traditional reagents, and provide field-proven protocols for its application in both routine and challenging syntheses.

The Foundational Chemistry of OxymaPure

OxymaPure is an oxime-based additive that excels in carbodiimide-mediated coupling reactions. Its efficacy is rooted in its chemical structure and acidity, which is comparable to that of HOBt.

| Property | Value |

| Chemical Name | Ethyl 2-cyano-2-(hydroxyimino)acetate |

| CAS Number | 3849-21-6[1] |

| Molecular Formula | C₅H₆N₂O₃[1] |

| Molecular Weight | 142.11 g/mol [1] |

| pKa | 4.60[1][2] |

Mechanism of Action: Preventing Undesired Side Reactions

The primary role of a coupling additive is to mitigate the inefficiencies associated with the use of carbodiimides (e.g., DIC, EDC) alone.[1] When a carbodiimide reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to two detrimental side reactions:

-

Rearrangement: It can quickly rearrange into an inactive N-acylurea, terminating the coupling reaction.[1][3]

-

Oxazolone Formation: With N-protected α-amino acids, it can lead to the formation of an oxazolone intermediate, which is not only less reactive but also highly susceptible to racemization, thereby compromising the chiral purity of the final peptide.[1][3][4]

OxymaPure effectively intercepts the unstable O-acylisourea intermediate. It reacts to form a more stable, yet highly reactive, Oxyma-ester active species. This activated ester then readily undergoes aminolysis with the free N-terminal amine of the peptide chain to form the desired amide bond with high efficiency and minimal side reactions.[1][2] This mechanism significantly suppresses both N-acylurea formation and racemization.[1][3]